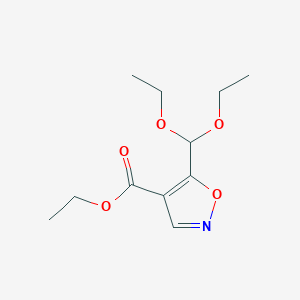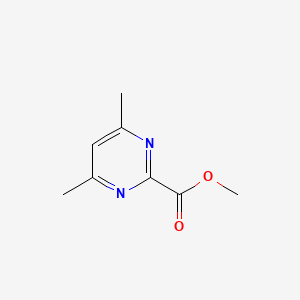
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is an organic compound with the molecular formula C10H12N2S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol typically involves the reaction of 2-aminobenzylamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include disulfides, sulfonic acids, amines, and thioethers .
Scientific Research Applications
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are studied for their potential as pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol can be compared with other quinazoline derivatives, such as:
2-Methylquinazoline-4-thiol: Similar in structure but with a single methyl group, it may exhibit different biological activities and reactivity.
2,2-Dimethylquinazoline-4-one:
4-Aminoquinazoline: Contains an amino group instead of a thiol, leading to different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMHTOKJVPTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=S)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2807068.png)
![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)


![N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2807074.png)
![1,3-dimethyl-7-(2-methylpropyl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)

![1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE](/img/structure/B2807081.png)


